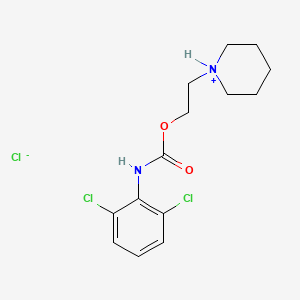
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Cl3N2O2 and a molecular weight of 353.6719 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorophenyl isocyanate with 2-piperidinoethanol in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, and the product is isolated and purified through crystallization or other standard techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .
Applications De Recherche Scientifique
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its biological activity, allowing it to bind to receptors or enzymes and modulate their function. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Piperidinoethyl 2,6-dichlorocarbanilate hydrochloride can be compared with other similar compounds, such as:
2-Piperidinoethyl 2,5-dichlorocarbanilate hydrochloride: Similar structure but with chlorine atoms at different positions.
2-Piperidinoethyl 2,4-dichlorobenzoate hydrochloride: Different functional groups attached to the piperidine ring.
These comparisons highlight the unique properties and potential advantages of this compound in various applications.
Propriétés
Numéro CAS |
20228-95-9 |
|---|---|
Formule moléculaire |
C14H19Cl3N2O2 |
Poids moléculaire |
353.7 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
Clé InChI |
VYNIUAYENUFLOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















